Cas no 150050-21-8 (Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-)

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- structure
150050-21-8 structure
Nom du produit:Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-
Numéro CAS:150050-21-8
Le MF:C37H42O13
Mégawatts:694.7215924263
CID:178904
PubChem ID:122719

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- Propriétés chimiques et physiques

Nom et identifiant

    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)-
    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-
    • Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrah
    • Benz(a)anthracene-1,7,12(2H)-trione, 3-((5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy)-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-(tetrahydro-6-methyl-5-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)-, (2S-(2alpha(2S*(3S*(2R*,6R*),4aS*,12bR*),5R*,6S*),5alpha,6beta))-
    • CHEBI:199175
    • (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • (3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • DTXSID20933866
    • 4a,8,12b-Trihydroxy-9-{5-[(5-hydroxy-6-methyloxan-2-yl)oxy]-6-methyloxan-2-yl}-3-methyl-3-[(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)oxy]-3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione
    • Benz[a]anthracene-1,7,12(2H)-trione, 3-[(5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[tetrahydro-6-methyl-5-[(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy]-2H-pyran-2-yl]-, (3R,4aR,12bS)-
    • Sch 47555
    • Sch-47555
    • 150050-21-8
    • Piscine à noyau: InChI=1S/C37H42O13/c1-17-23(38)7-11-28(47-17)49-25-9-10-26(46-19(25)3)20-5-6-21-30(32(20)41)33(42)22-13-14-36(44)16-35(4,50-29-12-8-24(39)18(2)48-29)15-27(40)37(36,45)31(22)34(21)43/h5-6,8,12-14,17-19,23,25-26,28-29,38,41,44-45H,7,9-11,15-16H2,1-4H3
    • La clé Inchi: MCDSLJCOWVFKEL-UHFFFAOYSA-N
    • Sourire: OC1CCC(OC2CCC(C3=CC=C4C(C5=C(C(=O)C4=C3O)C=CC3(CC(CC(=O)C53O)(C)OC3C=CC(=O)C(C)O3)O)=O)OC2C)OC1C

Propriétés calculées

  • Qualité précise: 694.26256
  • Masse isotopique unique: 694.262541
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 13
  • Comptage des atomes lourds: 50
  • Nombre de liaisons rotatives: 5
  • Complexité: 1530
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 8
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 195
  • Le xlogp3: 1.5

Propriétés expérimentales

  • Dense: 1.47
  • Point d'ébullition: 893.9°Cat760mmHg
  • Point d'éclair: 279.4°C
  • Indice de réfraction: 1.653
  • Le PSA: 195.35

Benz[a]anthracene-1,7,12(2H)-trione,3-[[(2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-9-[(2R,5S,6R)-tetrahydro-6-methyl-5-[[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-2H-pyran-2-yl]-,(3R,4aR,12bS)- Littérature connexe

Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd